Molecular Size Differentiation Enables High-Mass Range Mass Spectrometry Calibration as a Single-Molecule Standard
With a monoisotopic molecular mass of approximately 3284.5 Da, Neocarrahexadecaose octa-O-sulfate sodium salt is the largest commercially available, structurally defined single-molecule standard within the κ-neocarrageenan oligosaccharide series, significantly exceeding its nearest in-class homolog, neocarradodecaose hexasulfate (~2468 Da, DP12) [1]. This size advantage is critical for defining the upper mass calibration range in size-exclusion chromatography (SEC) and MALDI-TOF mass spectrometry of sulfated glycans, where the target compound provides a discrete high-mass lock point that smaller single-entity standards cannot access .
| Evidence Dimension | Monoisotopic molecular mass for high-mass-range instrument calibration |
|---|---|
| Target Compound Data | ~3284.5 Da (single molecular entity, DP16, 8 sulfate groups) |
| Comparator Or Baseline | Neocarradodecaose hexasulfate sodium salt: ~2468 Da (DP12, 6 sulfate groups) |
| Quantified Difference | Target compound provides an 816 Da mass extension beyond the comparator, expanding the upper calibration anchor by ~33%. |
| Conditions | Mass spectrometry analysis (MALDI-TOF/ESI-TOF) of sulfated oligosaccharide standards. |
Why This Matters
For laboratories establishing calibration curves for sulfated carbohydrate analysis, a single high-mass standard reduces reliance on imprecise extrapolation beyond the linear calibration range, improving accuracy at the upper limit of quantification.
- [1] ChemBase. (n.d.). Neocarradodecaose 41,43,45,47,49,411-hexasulfate hexasodium salt (CAS 133628-77-0). Retrieved from https://en.chembase.cn View Source
